

Spectroscopic Profile of 2-Vinylnaphthalene: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **2-VinyInaphthalene** (CAS No. 827-54-3), a crucial monomer in the synthesis of various polymers. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and further research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **2-Vinylnaphthalene**. The data presented below was obtained in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of **2-VinyInaphthalene** provides detailed information about the proton environments within the molecule. The predicted spectrum, typically recorded at 400 or 500 MHz, reveals distinct signals for the aromatic and vinyl protons.[1]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.89-7.92	m	-	3H (Aromatic)
7.86	S	-	1H (Aromatic)
7.76	dd	8.5, 2.0	1H (Aromatic)
7.57	m	-	2H (Aromatic)
7.01	dd	17.5, 11.0	1H (Vinyl, -CH=)
6.01	d	17.5	1H (Vinyl, =CH ₂)
5.47	d	11.0	1H (Vinyl, =CH ₂)

Table 1: ¹H NMR spectroscopic data for 2-Vinylnaphthalene in CDCl₃.[1]

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of **2-Vinylnaphthalene**. The spectrum is typically recorded in CDCl₃.



Chemical Shift (δ) ppm	Assignment		
137.1	Quaternary Aromatic C		
134.9	Quaternary Aromatic C		
133.6	Vinyl -CH=		
133.3	Quaternary Aromatic C		
128.4	Aromatic CH		
128.2	Aromatic CH		
127.8	Aromatic CH		
126.5	Aromatic CH		
126.3	Aromatic CH		
125.8	Aromatic CH		
123.6	Aromatic CH		
114.2	Vinyl =CH2		
Table 2: 13C NMD exectroscopic data for 2			

Table 2: 13C NMR spectroscopic data for 2-

Vinylnaphthalene in CDCl3. Data sourced from

SpectraBase.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **2-Vinylnaphthalene**. The spectrum is characterized by absorption bands corresponding to the vibrations of its aromatic and vinyl moieties.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
~3080	Medium	Vinyl =C-H Stretch
1680-1640	Medium	Alkene -C=C- Stretch
1600-1450	Medium-Strong	Aromatic C-C Stretch (in-ring)
1000-650	Strong	=C-H Bend (alkene)
900-675	Strong	C-H "out-of-plane" bend (aromatic)
Table 3: Characteristic IR absorption bands for 2-		

Vinylnaphthalene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of **2-Vinylnaphthalene**. The spectrum, typically recorded in a solvent such as chloroform or dichloroethane, exhibits strong absorption in the UV region. The experimental UV-Visible spectrum for **2-Vinylnaphthalene** has been recorded in the 200-400 nm range. The observed absorption bands are due to $\pi \to \pi^*$ transitions within the naphthalene ring system and the vinyl group. The absorption spectrum for poly(2-vinylnaphthalene) in chloroform shows a range from approximately 250 nm to 350 nm.[3]

λmax (nm)	Molar Absorptivity (ε)	Solvent	Transition
~282	~5,600	Ethanol	$\pi \to \pi$
~320	~1,300	Ethanol	π → π
~333	~1,000	Ethanol	π → π*

Table 4: UV-Vis absorption data for 2-Vinylnaphthalene.



Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques.

NMR Spectroscopy: A sample of **2-Vinylnaphthalene** is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

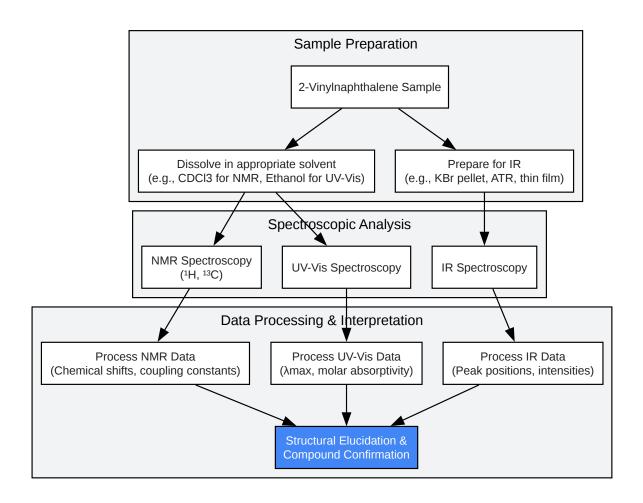
IR Spectroscopy: The IR spectrum can be obtained using various techniques. For solid samples, a KBr (potassium bromide) disc may be prepared by grinding the sample with KBr and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed in direct contact with an ATR crystal.[4] For soluble samples, a thin film can be cast from a solution (e.g., in chloroform) onto a salt plate. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy: A dilute solution of **2-Vinylnaphthalene** is prepared in a suitable UV-transparent solvent, such as ethanol, chloroform, or 1,2-dichloroethane. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **2-Vinylnaphthalene**.





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Caption: A generalized workflow for the spectroscopic analysis of **2-Vinylnaphthalene**.

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References

• 1. 2-Vinylnaphthalene, CAS No. 827-54-3 - iChemical [ichemical.com]



- 2. spectrabase.com [spectrabase.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Vinylnaphthalene | C12H10 | CID 13230 PubChem [pubchem.ncbi.nlm.nih.gov]
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